2-(Benzylsulfanyl)[1,3]thiazolo[5,4-d]pyrimidin-7-amine
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Overview
Description
2-(Benzylsulfanyl)[1,3]thiazolo[5,4-d]pyrimidin-7-amine is a heterocyclic compound that belongs to the thiazolopyrimidine family. These compounds are known for their diverse biological activities and potential therapeutic applications. The unique structure of this compound, which includes a benzylsulfanyl group attached to a thiazolopyrimidine core, makes it an interesting subject for scientific research.
Preparation Methods
The synthesis of 2-(Benzylsulfanyl)[1,3]thiazolo[5,4-d]pyrimidin-7-amine typically involves the condensation of appropriate starting materials under specific reaction conditions. One common method involves the reaction of 2-aminothiazole with benzyl chloride in the presence of a base, followed by cyclization with a suitable pyrimidine derivative . The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like potassium carbonate (K2CO3) to facilitate the reaction .
Chemical Reactions Analysis
2-(Benzylsulfanyl)[1,3]thiazolo[5,4-d]pyrimidin-7-amine undergoes various chemical reactions, including:
Scientific Research Applications
Mechanism of Action
The mechanism of action of 2-(Benzylsulfanyl)[1,3]thiazolo[5,4-d]pyrimidin-7-amine involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes, such as topoisomerase I, by binding to the enzyme’s active site and preventing its normal function . This inhibition leads to the disruption of DNA replication and cell division, which is particularly useful in cancer treatment .
Comparison with Similar Compounds
2-(Benzylsulfanyl)[1,3]thiazolo[5,4-d]pyrimidin-7-amine can be compared with other thiazolopyrimidine derivatives:
2-Amino-5-arylthiazolo[4,5-d]pyrimidin-7(6H)-one: This compound also exhibits significant biological activities but differs in its structural features and specific applications.
Thiazolo[4,5-d]pyrimidine-2-thione: Known for its antibacterial properties, this compound has a different sulfur-containing group compared to this compound.
The uniqueness of this compound lies in its specific benzylsulfanyl group, which imparts distinct chemical and biological properties .
Properties
CAS No. |
93354-94-0 |
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Molecular Formula |
C12H10N4S2 |
Molecular Weight |
274.4 g/mol |
IUPAC Name |
2-benzylsulfanyl-[1,3]thiazolo[5,4-d]pyrimidin-7-amine |
InChI |
InChI=1S/C12H10N4S2/c13-10-9-11(15-7-14-10)18-12(16-9)17-6-8-4-2-1-3-5-8/h1-5,7H,6H2,(H2,13,14,15) |
InChI Key |
QKTGLOFMHUQXMN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CSC2=NC3=C(N=CN=C3S2)N |
Origin of Product |
United States |
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